molecular formula C18H19BrN2O2S B11541433 O-{4-[(4-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate

O-{4-[(4-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate

Cat. No.: B11541433
M. Wt: 407.3 g/mol
InChI Key: ZFOGDNUBMRFSIS-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group and a diethylcarbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenylamine and 4-hydroxybenzamide as the primary starting materials.

    Formation of Intermediate: 4-bromophenylamine is reacted with diethylcarbamothioyl chloride in the presence of a base such as triethylamine to form the intermediate N-(4-bromophenyl)-N,N-diethylcarbamothioamide.

    Coupling Reaction: The intermediate is then coupled with 4-hydroxybenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE may involve optimized reaction conditions, such as:

    Solvent Selection: Using solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.

    Temperature Control: Maintaining specific temperature ranges to ensure optimal reaction rates and yields.

    Purification Techniques: Employing methods like recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or modulating the activity of enzymes by binding to their active sites.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-4-HYDROXYBENZAMIDE: Lacks the diethylcarbamothioyl group, resulting in different chemical properties and biological activities.

    N-(4-CHLOROPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.

Uniqueness

N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE is unique due to the presence of both the bromophenyl and diethylcarbamothioyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19BrN2O2S

Molecular Weight

407.3 g/mol

IUPAC Name

O-[4-[(4-bromophenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate

InChI

InChI=1S/C18H19BrN2O2S/c1-3-21(4-2)18(24)23-16-11-5-13(6-12-16)17(22)20-15-9-7-14(19)8-10-15/h5-12H,3-4H2,1-2H3,(H,20,22)

InChI Key

ZFOGDNUBMRFSIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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